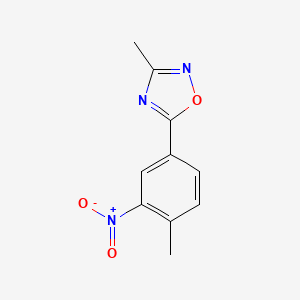

1,1,1,3,3-Pentafluoroisopropyl fluorosulfate

説明

科学的研究の応用

Polymers and Engineering Materials

- Bifluoride-catalyzed Sulfur(VI) Fluoride Exchange Reaction: Bifluoride salts are used as catalysts for the sulfur(VI) fluoride exchange (SuFEx) reaction between aryl silyl ethers and aryl fluorosulfates. This process facilitates the synthesis of polysulfates and polysulfonates, which are promising for engineering applications due to their exceptional mechanical properties. The method offers advantages in terms of catalyst cost, polymer purification, and by-product recycling, and is scalable for industrial applications (Gao et al., 2017).

Chemical Biology and Medicinal Chemistry

- Fluorosulfate Chemical Probes: Aryl fluorosulfates, such as 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate, are utilized in chemical biology and medicinal chemistry. They demonstrate potential in drug discovery and biomedical research through the context-dependent engagement of amino acid residues, aiding in chemogenomic and chemoproteomic techniques (Jones, 2018).

Environmental Remediation

- Heat-Activated Persulfate Oxidation: The oxidation of environmental pollutants by heat-activated persulfate is explored for in-situ groundwater remediation, highlighting the potential for treating contaminants like PFOA and PFOS. This approach showcases the selective degradation capabilities of persulfate under varied conditions, although PFOS shows resistance to this treatment method (Park et al., 2016).

Organic Synthesis and Drug Functionalization

- SuFEx Click Chemistry for Drug Functionalization: SuFEx chemistry, involving sulfur(VI) fluoride exchange, is applied for the conversion of phenolic compounds to arylfluorosulfate derivatives. This technique is compatible with automated synthesis and screening, allowing for the rapid assessment of biological activities of the in situ generated products. It has been used to enhance the anticancer activities of certain drugs through late-stage functionalization (Liu et al., 2018).

Cross-Coupling Reactions

- Palladium-Catalyzed Suzuki Reaction in Water: Aryl fluorosulfates are employed as coupling partners in the Suzuki-Miyaura reaction, demonstrating excellent yields under ligand-free conditions in water. This showcases the utility of aryl fluorosulfates in facilitating efficient cross-coupling reactions (Liang et al., 2015).

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided .

特性

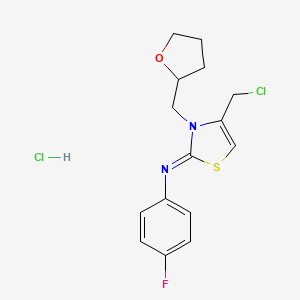

IUPAC Name |

1,1,1,3,3-pentafluoro-2-fluorosulfonyloxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F6O3S/c4-2(5)1(3(6,7)8)12-13(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFXCJZFHUKHTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)(C(F)(F)F)OS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride](/img/structure/B1521181.png)

![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile hydrochloride](/img/structure/B1521189.png)